molecular formula C16H11ClO5S B4855824 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B4855824
M. Wt: 350.8 g/mol
InChI Key: RPHXWOWBFULFCP-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine at position 6, a phenyl group at position 4, and a methanesulfonate ester at position 5. This compound is structurally distinct from other coumarin derivatives due to the unique combination of substituents, which may confer specific chemical and pharmacological properties .

Properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-23(19,20)22-15-9-14-12(7-13(15)17)11(8-16(18)21-14)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXWOWBFULFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the reaction of 6-chloro-4-phenylcoumarin with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The general

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs, highlighting structural variations and their implications for physicochemical properties and biological activity.

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

  • Structural Differences :
    • Position 4 : Methyl group (vs. phenyl in the target compound).
    • Position 7 : N-[(4-methylphenyl)sulfonyl]-L-valinate (vs. methanesulfonate).
  • The sulfonamide-valinate ester introduces hydrogen-bonding capacity and increased stability, contrasting with the methanesulfonate’s role as a leaving group.

Methyl 5-{[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

  • Structural Differences :
    • Position 7 : Furan-2-carboxylate linked via an oxymethyl group (vs. methanesulfonate).
  • The methyl ester at the furan terminus may confer metabolic liability, as esters are prone to hydrolysis, whereas the methanesulfonate group’s stability could prolong biological activity .

Methyl 7-Chloro-2-ethylsulfanyl-6-fluoro-4-oxo-4H-thiochromene-3-carboxylate

  • Structural Differences :
    • Core Structure : Thiochromene (sulfur at position 1) vs. chromene (oxygen at position 1).
    • Substituents : Ethylsulfanyl at position 2, fluorine at position 5.
  • Implications: The thiochromene core increases electron density and may enhance interactions with metal ions or cysteine residues.

Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

  • Structural Differences :
    • Position 7 : Hydroxy group (vs. methanesulfonate).
    • Position 4 : Acetate ester (vs. phenyl).
  • Implications :
    • The hydroxy group increases polarity and aqueous solubility but reduces membrane permeability.
    • The acetate ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas the methanesulfonate’s stability avoids premature activation .

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Compound Position 4 Position 7 Core Key Properties
Target compound Phenyl Methanesulfonate Chromene High lipophilicity, reactive leaving group
6-Chloro-4-methyl derivative Methyl Sulfonamide-valinate Chromene Stable, hydrogen-bonding capacity
Furan-2-carboxylate analog Phenyl Furan-ester Chromene π-π stacking, metabolic liability
Thiochromene derivative Ethylsulfanyl, fluorine Thio Metal interaction, enhanced stability
7-Hydroxy acetate Acetate Hydroxy Chromene Polar, prodrug potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

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